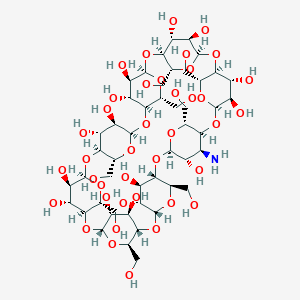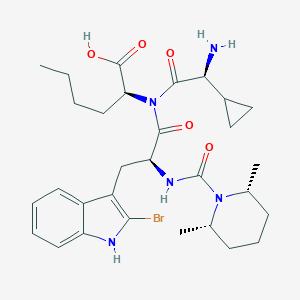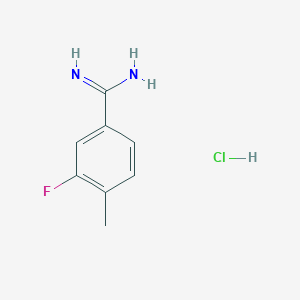![molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5](/img/structure/B68604.png)
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro[1,1'-biphenyl]-4-sulfonic acid is a chemical compound that is commonly used in scientific research. This compound is also known as PCB 3 and is a member of the polychlorinated biphenyl (PCB) family. PCBs were widely used in industrial applications due to their chemical stability and electrical insulating properties. However, they were later found to be toxic and have been banned in many countries. PCB 3 is a non-toxic PCB congener that is used as a substitute for toxic PCBs in scientific research.
Mécanisme D'action
The mechanism of action of PCB 3 is not fully understood. However, it is believed to interact with cellular signaling pathways and modulate gene expression. PCB 3 has been shown to activate the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) in vitro. These receptors play important roles in regulating cellular growth and differentiation, and their dysregulation has been linked to cancer and other diseases.
Effets Biochimiques Et Physiologiques
PCB 3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PCB 3 can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and reduce inflammation in macrophages. In vivo studies have shown that PCB 3 can affect the expression of genes involved in lipid metabolism and inflammation in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PCB 3 in scientific research is its low toxicity compared to other PCB congeners. This makes it a safer alternative for researchers working with PCBs. Another advantage is its availability as a reference standard for analytical chemistry. However, one limitation of using PCB 3 is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on PCB 3. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Another area of interest is its role in environmental contamination. PCB 3 has been detected in environmental samples, but its sources and fate in the environment are not well understood. Future research could help to better understand the environmental impact of PCB 3 and other non-toxic PCB congeners.
Applications De Recherche Scientifique
PCB 3 is used in a variety of scientific research applications. It is commonly used as a reference standard in analytical chemistry to identify and quantify PCBs in environmental samples. PCB 3 is also used in toxicology studies to investigate the effects of PCB exposure on biological systems. In addition, PCB 3 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propriétés
Numéro CAS |
179051-19-5 |
|---|---|
Nom du produit |
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid |
Formule moléculaire |
C12H9ClO3S |
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |
Clé InChI |
CPYFXXWHNKSBRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
Synonymes |
4'-CHLORO-4-BIPHENYLSULFONIC ACID |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

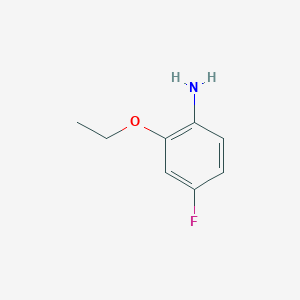

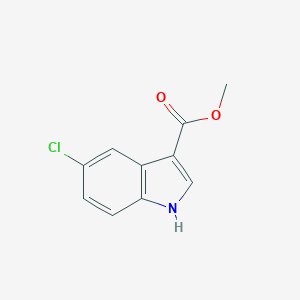
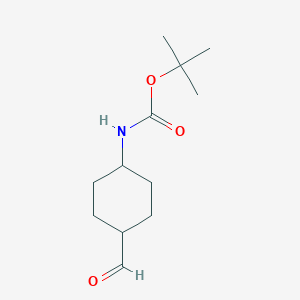
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




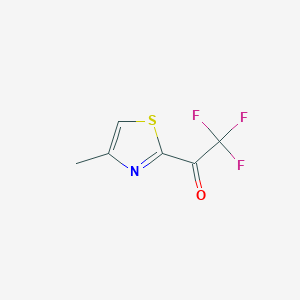
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
